molecular formula C11H13ClO4S B8637919 Benzyl 4-(chlorosulfonyl)butanoate CAS No. 147363-47-1

Benzyl 4-(chlorosulfonyl)butanoate

Cat. No. B8637919
Key on ui cas rn: 147363-47-1
M. Wt: 276.74 g/mol
InChI Key: SSLJUNAOVTYHOC-UHFFFAOYSA-N
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Patent
US06333324B1

Procedure details

To a mixture of benzyl 4-mercaptobutyrate (9.96 g, 47.4 mmol) and potassium nitrate (12 g, 118 mmol) was added dropwise sulfuryl chloride (16 g, 118 mmol) at 0° C., and the mixture was stirred for 10 hours at room temperature. The resulting suspension was adjusted to pH 7 with saturated NaHCO3 solution. The organic layer was separated, washed with saturated NaHCO3 solution and brine, and dried over MgSO4. The solvent was removed under reduced pressure. The residue was dissolved in CHCl3 and the solution was passed through short SiO2 column to give 9.85 g of benzyl 4-chlorosulfonylbutyrate as a slightly brown oil.
Name
benzyl 4-mercaptobutyrate
Quantity
9.96 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6].[N+]([O-])([O-])=O.[K+].[S:20]([Cl:24])(Cl)(=[O:22])=[O:21].C([O-])(O)=O.[Na+]>>[Cl:24][S:20]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)=[O:6])(=[O:22])=[O:21] |f:1.2,4.5|

Inputs

Step One
Name
benzyl 4-mercaptobutyrate
Quantity
9.96 g
Type
reactant
Smiles
SCCCC(=O)OCC1=CC=CC=C1
Name
potassium nitrate
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClS(=O)(=O)CCCC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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